molecular formula C9H8ClN3O B12110448 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)-

Cat. No.: B12110448
M. Wt: 209.63 g/mol
InChI Key: KCTOCBOJGCKBTB-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- is a triazole derivative featuring a 3-chlorophenyl substituent at the 3-position and a hydroxymethyl (-CH2OH) group at the 5-position. The 1,2,4-triazole core is a privileged scaffold in medicinal and agrochemical research due to its versatile hydrogen-bonding capacity, metabolic stability, and tunable electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

KCTOCBOJGCKBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yields, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under mild conditions, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Pharmaceutical Applications

1H-1,2,4-Triazole derivatives have been extensively studied for their potential as antimicrobial agents . Research indicates that triazole compounds exhibit significant activity against various bacterial and fungal pathogens. A study highlighted the synthesis of thiophene-linked 1,2,4-triazoles and their antimicrobial profiles, suggesting that modifications to the triazole ring can enhance efficacy against resistant strains .

Anticonvulsant Activity

Recent investigations into related triazole compounds have shown promising results in the treatment of epilepsy. For instance, derivatives of 1,2,4-triazole-3-thione have demonstrated anticonvulsant properties in animal models. These compounds interact with voltage-dependent sodium channels, which are crucial for neuronal excitability and seizure propagation .

Synthesis of Therapeutic Intermediates

The compound serves as an important intermediate in the synthesis of various therapeutic agents. For example, processes for preparing 3-chloromethyl-1,2,4-triazolin-5-one utilize this compound to create intermediates for drugs targeting multiple therapeutic areas .

Agricultural Applications

Triazole compounds are also recognized for their role in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases. The structural similarity of 1H-1,2,4-triazole derivatives allows them to function effectively as systemic fungicides.

Material Science Applications

In material science, 1H-1,2,4-Triazole derivatives are explored for their potential in creating novel materials with specific properties. Their incorporation into polymer matrices can enhance mechanical strength and thermal stability. The supramolecular structures formed by these compounds can lead to innovative applications in nanotechnology and biomaterials .

Case Studies and Research Findings

Application AreaStudy/Findings
Antimicrobial ActivityTriazoles showed significant activity against resistant bacterial strains .
Anticonvulsant PropertiesDerivatives demonstrated efficacy in animal models of epilepsy through interaction with sodium channels .
Agricultural UseEffective as systemic fungicides protecting crops from various fungal pathogens.
Material SciencePotential for enhancing mechanical properties in polymer composites through supramolecular interactions .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The 3-chlorophenyl group enhances the compound’s binding affinity and specificity. The compound may also interact with cellular pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Activities Reference
1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- (Target) 3-Cl-C6H4 at C3; -CH2OH at C5 Hypothesized: Enhanced solubility due to -CH2OH; potential antimicrobial/anti-inflammatory activity
3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Fused thiadiazole-triazole system; 3-Cl-C6H4 at C3 Antimicrobial activity (Gram-positive bacteria, fungi)
1H-1,2,4-Triazole, 1-(4-chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]- 4-Cl-C6H4 at N1; CF3-C6H4 at C5; propynyloxy at C3 Higher lipophilicity (CF3 group); potential agrochemical applications
1H-1,2,4-Triazole, 3-ethyl-5-phenyl- -C2H5 at C3; C6H5 at C5 Lower polarity (ethyl vs. -CH2OH); limited solubility
5-(4-Chlorophenyl)-1-methyl-3-phenyl-1,2,4-triazole 4-Cl-C6H4 at C5; -CH3 at N1; C6H5 at C3 Structural rigidity (methyl at N1); positional isomerism effects on bioactivity

Key Observations :

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound may offer distinct steric and electronic effects compared to 4-chlorophenyl analogs (e.g., ). Meta-substitution could alter binding interactions in enzyme active sites.
  • Hydroxymethyl vs. Thiol/Thione : The -CH2OH group in the target compound likely improves aqueous solubility compared to thiol or thione derivatives (e.g., ), which may enhance bioavailability.
  • Fluorinated Groups : CF3-substituted triazoles (e.g., ) exhibit increased metabolic stability and lipophilicity, whereas the target compound’s -CH2OH group balances hydrophilicity.
Physicochemical Properties
  • Molecular Weight and Polarity : The target compound’s molecular weight (~225–250 g/mol) is comparable to analogs in and . The -CH2OH group reduces logP relative to ethyl or CF3-substituted derivatives.
  • Crystallography : Structural elucidation of similar triazoles (e.g., ) often employs SHELX or ORTEP software, highlighting the importance of crystallographic data in confirming substituent orientation.

Biological Activity

Overview

1H-1,2,4-Triazole-5-methanol, 3-(3-chlorophenyl)- is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound features a unique substitution pattern that enhances its potential as a pharmaceutical agent. Research has highlighted its applications in antimicrobial, antifungal, and anticancer therapies.

  • Molecular Formula: C9H8ClN3O
  • Molecular Weight: 209.63 g/mol
  • IUPAC Name: [3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol
  • InChI Key: KCTOCBOJGCKBTB-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CO

Antimicrobial Properties

Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. For instance, compounds similar to 1H-1,2,4-triazole have shown promising results against various bacterial strains. A study indicated that triazole derivatives can inhibit the MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis .

Antifungal Activity

The antifungal efficacy of 1H-1,2,4-triazole derivatives has been extensively documented. A notable compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, outperforming traditional antifungals like fluconazole . The structure-activity relationship (SAR) analysis suggests that the presence of a chlorophenyl group significantly enhances antifungal potency .

Anticancer Activity

The anticancer properties of triazole derivatives are gaining attention in medicinal chemistry. Research has indicated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, compounds derived from betulin with triazole substitutions demonstrated IC50 values ranging from 22.41 to 34.34 μM against melanoma cell lines (A375), indicating their potential as selective cytotoxic agents .

Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, it was found that the compound with a 3-chlorophenyl substitution exhibited superior antifungal activity against multiple strains of fungi including Candida parapsilosis and Cryptococcus neoformans. The study highlighted the importance of the substitution pattern in enhancing biological activity .

Study 2: Anticancer Properties

A recent investigation into novel synthesized triazole derivatives revealed significant cytotoxic effects on breast cancer (MCF-7) and melanoma (A375) cell lines. The presence of specific substituents was correlated with increased cytotoxicity and selective action against malignant cells while sparing non-malignant cells .

The mechanism underlying the biological activity of 1H-1,2,4-triazole-5-methanol involves its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The triazole ring binds to enzyme active sites, inhibiting their function.
  • Cellular Pathway Modulation: The compound may affect various cellular pathways involved in proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
1H-1,2,4-Triazole-5-methanol ModerateHighHigh
1H-1,2,3-Triazole LowModerateModerate
5-Amino-1H-1,2,4-Triazole ModerateHighLow
Triazole Derivative X HighVery HighModerate

Q & A

Q. What methodologies validate the crystallographic structure of 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-methanol?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles. Compare with computational models (e.g., Mercury CSD). Resolve discrepancies using R-factor refinement and electron density maps .

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